molecular formula C6H6N6S B174382 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 124991-69-1

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B174382
CAS No.: 124991-69-1
M. Wt: 194.22 g/mol
InChI Key: WOWJJHXUUVZDBE-UHFFFAOYSA-N
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Description

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure that includes a triazole ring fused with a pyrazine moiety, making it a versatile scaffold for the development of various biologically active molecules.

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, etc.) may influence the compound’s stability, efficacy, and bioavailability. For instance, pH variations affect solubility and ionization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with pyrazine-2-carboxylic acid. The reaction is usually carried out in an ethanolic medium with a catalytic amount of acetic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

IUPAC Name

4-amino-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWJJHXUUVZDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388288
Record name 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124991-69-1
Record name 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

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